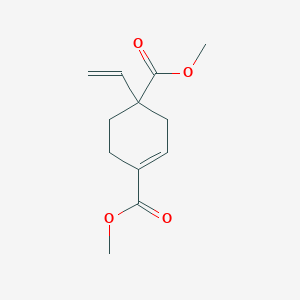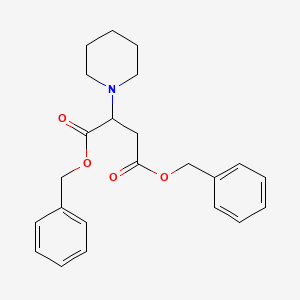![molecular formula C9H10Cl2OS B14608490 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol CAS No. 61062-70-2](/img/structure/B14608490.png)
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is an organochlorine compound that features a chlorinated phenyl group attached to a propanol backbone via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-chlorothiophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanal or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanone.
Reduction: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-amine or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through its sulfanyl and hydroxyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but lacks the sulfanyl linkage.
4-Chlorothiophenol: Contains the chlorinated phenyl and sulfanyl groups but lacks the propanol backbone.
3-Chloro-2-[(4-methylphenyl)sulfanyl]propan-1-ol: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is unique due to the presence of both chlorinated phenyl and sulfanyl groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61062-70-2 |
|---|---|
Molekularformel |
C9H10Cl2OS |
Molekulargewicht |
237.15 g/mol |
IUPAC-Name |
3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H10Cl2OS/c10-5-9(6-12)13-8-3-1-7(11)2-4-8/h1-4,9,12H,5-6H2 |
InChI-Schlüssel |
GFDVQSDTTVAPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(CO)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)



![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)



![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)



![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
